molecular formula C10H14N2O7 B8458742 1-betaD-glucofuranosyluracil

1-betaD-glucofuranosyluracil

Cat. No.: B8458742
M. Wt: 274.23 g/mol
InChI Key: JAENUIKAWXKZRR-GPMKSPRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-β-D-Glucofuranosyluracil is a nucleoside analog where uracil is glycosidically linked to the β-D-glucofuranose sugar moiety via the N1 position. This compound is structurally distinct due to its furanose ring configuration (five-membered sugar ring) compared to the more common pyranose (six-membered) sugar derivatives. Such glycosylation patterns are critical in biochemical processes, including antiviral and anticancer drug design, where sugar conformation impacts receptor binding and metabolic stability .

Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-3-4(14)8-6(16)7(17)9(19-8)12-2-1-5(15)11-10(12)18/h1-2,4,6-9,13-14,16-17H,3H2,(H,11,15,18)/t4-,6-,7-,8-,9-/m1/s1

InChI Key

JAENUIKAWXKZRR-GPMKSPRZSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Sugar Configuration: Furanose vs. Pyranose

  • 1-β-D-Glucofuranosyluracil: The glucofuranose sugar adopts a strained five-membered ring, which reduces thermodynamic stability but enhances reactivity in enzymatic processes. This conformation is rare in natural nucleosides but is exploited in synthetic analogs to evade metabolic degradation .
  • α-D-Glucopyranoside Derivatives (e.g., sucrose analogs in ): Pyranose sugars (six-membered rings) dominate natural glycosides. For example, α-D-glucopyranosyl-β-D-fructofuranoside (sucrose) exhibits higher stability and is a common disaccharide in biological systems. The pyranose form generally offers better solubility and lower susceptibility to hydrolysis compared to furanose-based compounds .

Physicochemical Properties

Property 1-β-D-Glucofuranosyluracil α-D-Glucopyranoside Derivatives Sinapinoyl-Glucosyloxy Analogs
Sugar Ring Furanose (5-membered) Pyranose (6-membered) Pyranose or complex hybrids
Thermal Stability Moderate High Variable (depends on aglycone)
Solubility Moderate in polar solvents High in water Low (due to aromatic groups)
Biological Role Nucleoside analog Energy storage/signaling Antioxidant/secondary metabolite

Data inferred from structural analogs in .

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